molecular formula C22H13ClN4O4S B2630297 (2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 866050-90-0

(2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2630297
CAS No.: 866050-90-0
M. Wt: 464.88
InChI Key: HDXVSVIKIUIEJJ-NTEUORMPSA-N
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Description

(2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-nitrophenyl group, a thiazole ring, and an isoindole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chloro-nitrophenyl group and the isoindole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}

Biological Activity

The compound (2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : A prop-2-enenitrile backbone with substituents including a chloro-nitrophenyl group and a thiazole moiety.
  • Functional Groups : The presence of a dioxoisoindole and thiazole enhances its potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on anti-cancer properties and enzyme inhibition.

1. Anticancer Activity

Several studies have explored the compound's cytotoxic effects on various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (Leukemia)0.3Inhibition of MEK1/2 signaling pathway
MOLM13 (Leukemia)1.2Induction of apoptosis via ERK downregulation
HT-29 (Colorectal)14G0/G1 cell cycle arrest
BxPC3 (Pancreatic)>200Minimal effect on normal fibroblast cell lines

These results indicate that the compound exhibits potent activity against specific leukemia cell lines while demonstrating variable effects on solid tumors.

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various kinases involved in cancer progression. Notably:

  • It effectively inhibits MEK1/2 kinases, which are critical in the MAPK signaling pathway.
  • The inhibition leads to downregulation of phospho-ERK1/2 levels, contributing to reduced cell proliferation in sensitive cancer cell lines .

Case Study 1: In Vivo Efficacy

In a study involving xenograft models derived from BRAF mutant leukemia cells, treatment with the compound resulted in significant tumor growth inhibition. The dosage administered was 10 mg/kg via oral gavage, demonstrating effective bioavailability and systemic exposure.

Case Study 2: Mechanistic Studies

Research utilizing Western blot analysis revealed that treatment with the compound led to sustained inhibition of pMAPK in both liver and lung tissues. This was observed at various dosages, indicating a dose-dependent relationship between drug concentration and biological response .

Properties

IUPAC Name

(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O4S/c23-19-6-5-16(27(30)31)10-13(19)9-14(11-24)20-25-15(12-32-20)7-8-26-21(28)17-3-1-2-4-18(17)22(26)29/h1-6,9-10,12H,7-8H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXVSVIKIUIEJJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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